molecular formula C16H16BrNO2 B3935228 N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide

N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide

Cat. No.: B3935228
M. Wt: 334.21 g/mol
InChI Key: BUWMWJYAAHQHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a phenyl ring, along with a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide typically involves the reaction of 4-bromo-3-methylaniline with 2-methoxy-2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include N-(4-iodo-3-methylphenyl)-2-methoxy-2-phenylacetamide.

    Oxidation Reactions: Products include N-(4-bromo-3-methylphenyl)-2-formyl-2-phenylacetamide.

    Reduction Reactions: Products include N-(4-bromo-3-methylphenyl)-2-hydroxy-2-phenylacetamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
  • N-(4-bromo-3-methylphenyl)benzamide
  • N-(4-bromo-3-methylphenyl)carbamothioyl-2-fluorobenzamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide is unique due to the presence of both a methoxy group and a phenylacetamide moiety, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-methoxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-10-13(8-9-14(11)17)18-16(19)15(20-2)12-6-4-3-5-7-12/h3-10,15H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWMWJYAAHQHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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